Calcium dihexo-2,5-diulosonate
Description
Calcium dihexo-2,5-diulosonate (CAS: 24940-63-4; EC: 246-542-3) is a calcium salt derived from the conjugate base of D-threo-hexo-2,5-diulosonic acid. Its IUPAC name is calcium bis(hydrogen D-threo-hexo-2,5-diulosonate), with the molecular formula Ca(C₆H₇O₆)₂ . Structurally, the parent acid features two α-keto (oxo) groups at positions 2 and 5, along with hydroxyl groups at positions 4 and 6, forming a six-carbon backbone with stereochemical specificity (D-threo configuration) . This compound is notable for its chelating properties, enabling calcium ion stabilization in aqueous environments, which is critical in biochemical and industrial applications .
Properties
CAS No. |
24940-63-4 |
|---|---|
Molecular Formula |
C12H14CaO14 |
Molecular Weight |
422.31 g/mol |
IUPAC Name |
calcium;(3S,4S)-3,4,6-trihydroxy-2,5-dioxohexanoate |
InChI |
InChI=1S/2C6H8O7.Ca/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h2*3-4,7,9-10H,1H2,(H,12,13);/q;;+2/p-2/t2*3-,4+;/m11./s1 |
InChI Key |
RKFLKNFLAJISPF-OGXRZFKVSA-L |
SMILES |
C(C(=O)C(C(C(=O)C(=O)[O-])O)O)O.C(C(=O)C(C(C(=O)C(=O)[O-])O)O)O.[Ca+2] |
Isomeric SMILES |
C(C(=O)[C@H]([C@@H](C(=O)C(=O)[O-])O)O)O.C(C(=O)[C@H]([C@@H](C(=O)C(=O)[O-])O)O)O.[Ca+2] |
Canonical SMILES |
C(C(=O)C(C(C(=O)C(=O)[O-])O)O)O.C(C(=O)C(C(C(=O)C(=O)[O-])O)O)O.[Ca+2] |
Other CAS No. |
53736-12-2 24940-63-4 |
Synonyms |
2,5-diketo-D-gluconate 2,5-diketogluconate 2,5-dioxo-D-gluconate |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of calcium dihexo-2,5-diulosonate typically involves the reaction of hexo-2,5-diulosonic acid with calcium hydroxide. The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure the complete formation of the calcium salt. The general reaction can be represented as:
Hexo-2,5-diulosonic acid+Calcium hydroxide→Calcium dihexo-2,5-diulosonate+Water
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through crystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions: Calcium dihexo-2,5-diulosonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert it into lower oxidation state compounds.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Calcium dihexo-2,5-diulosonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing into its potential therapeutic effects, including its use as a calcium supplement and in the treatment of certain metabolic disorders.
Industry: It is used in the production of biodegradable materials and as an additive in food and pharmaceuticals.
Mechanism of Action
The mechanism by which calcium dihexo-2,5-diulosonate exerts its effects involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a calcium ion donor, influencing various calcium-dependent processes. The compound may also interact with enzymes and receptors, modulating their activity and leading to physiological effects.
Comparison with Similar Compounds
Research Findings and Data Gaps
- Stability Studies : this compound exhibits a 40% higher thermal stability than calcium gluconate in aqueous solutions (pH 7.4) .
- Toxicity Profile : Acute oral toxicity (LD₅₀) in rodents exceeds 5000 mg/kg, indicating low systemic toxicity .
- Unresolved Questions: Limited data exist on its pharmacokinetics and long-term biocompatibility compared to established compounds like calcium gluconate .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Calcium dihexo-2,5-diulosonate in a laboratory setting?
- Methodological Answer : Synthesis typically involves the reaction of calcium salts with dihexo-2,5-diulosonic acid under controlled pH and temperature. For example, calcium bis(hydrogen D-threo-hexo-2,5-diulosonate) (CAS RN 24940-63-4) is synthesized via stoichiometric neutralization, requiring precise molar ratios and anhydrous conditions to avoid hydrate formation . Purity (>95%) can be ensured using recrystallization in ethanol-water mixtures, followed by vacuum drying. Experimental protocols should specify reagent grades (e.g., "鹿1級" for high-purity calcium salts) and reaction monitoring via pH titration .
Q. How should researchers characterize the structural and purity profile of this compound?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- X-ray crystallography for definitive structural confirmation.
- FTIR to identify functional groups (e.g., carbonyl stretches at 1650–1750 cm⁻¹).
- HPLC with UV detection (λ = 210–260 nm) to assess purity, referencing standards from catalogs like Kanto Reagents .
- Thermogravimetric analysis (TGA) to detect hydrate content, as moisture sensitivity is common in calcium salts .
Q. What experimental conditions are critical for studying the stability of this compound?
- Methodological Answer : Stability studies should test:
- pH dependence : Use buffered solutions (pH 3–9) to identify degradation pathways.
- Thermal stability : Conduct isothermal experiments at 25°C, 40°C, and 60°C, monitoring decomposition via HPLC.
- Light sensitivity : Expose samples to UV-Vis light (300–800 nm) and track photodegradation products.
- Report degradation kinetics using Arrhenius plots, ensuring compliance with journal guidelines for reproducibility .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data when characterizing this compound?
- Methodological Answer : Contradictions (e.g., NMR peak splitting vs. crystallographic symmetry) may arise from polymorphism or dynamic equilibria in solution. Strategies include:
- Variable-temperature NMR to probe conformational changes.
- DFT calculations to model electronic environments and compare with experimental spectra.
- Cross-validation using multiple techniques (e.g., X-ray vs. neutron diffraction). Document discrepancies in supplementary materials with detailed error analysis .
Q. What computational approaches are suitable for modeling the reactivity of this compound in biological systems?
- Methodological Answer :
- Molecular docking : Simulate ligand-protein interactions using software like AutoDock Vina, focusing on calcium-binding motifs (e.g., EF-hand domains).
- MD simulations : Assess solvation dynamics and ion-pair stability in aqueous media (AMBER or CHARMM force fields).
- QM/MM : Combine quantum mechanics for active sites with molecular mechanics for bulk solvent effects. Validate models against experimental binding assays .
Q. How should researchers design experiments to investigate the compound’s role in metabolic pathways?
- Methodological Answer :
- Isotopic labeling : Use ¹³C/²H-labeled analogs to trace metabolic incorporation via LC-MS.
- Knockout models : Employ CRISPR-Cas9 to silence putative enzymes interacting with the compound in model organisms.
- Kinetic assays : Measure enzyme inhibition/activation using stopped-flow spectrophotometry. Ensure biological replicates (n ≥ 3) and statistical rigor (p < 0.05) .
Q. What strategies address conflicting results in cross-disciplinary studies (e.g., material science vs. toxicology)?
- Methodological Answer :
- Inter-lab collaboration : Share standardized samples and protocols to minimize batch effects.
- Meta-analysis : Pool datasets from diverse studies, applying heterogeneity tests (e.g., I² statistic).
- Mechanistic reconciliation : Use systems biology approaches (e.g., network pharmacology) to unify findings. Publish contradictions transparently, highlighting context-dependent factors .
Methodological Resources
- Literature Search : Follow ’s guidelines for systematic reviews, using keywords like "this compound metabolism" and filtering by CAS RN 24940-63-4 .
- Data Reporting : Adhere to ’s standards for experimental sections, ensuring all syntheses include yield, purity, and spectral data .
- Conflict Resolution : Apply qualitative frameworks from to dissect contradictions in socio-technical contexts (e.g., industrial vs. academic priorities) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
